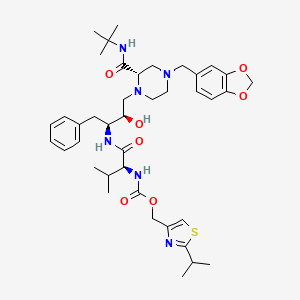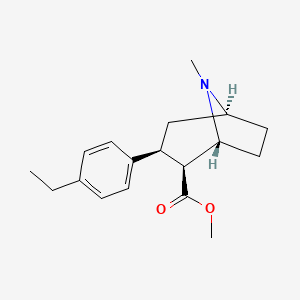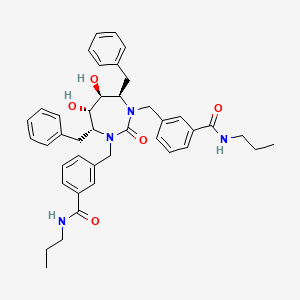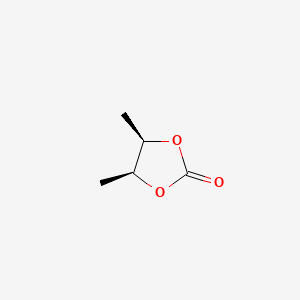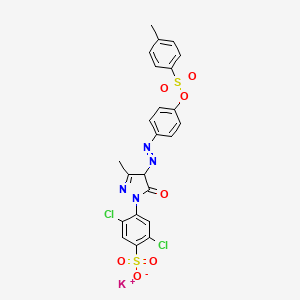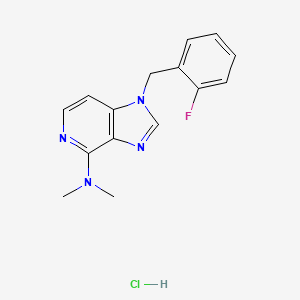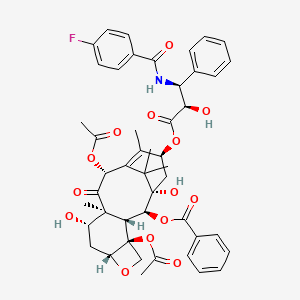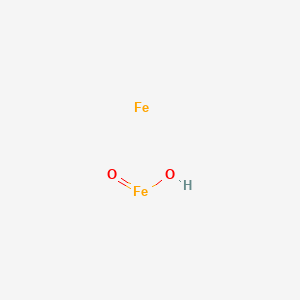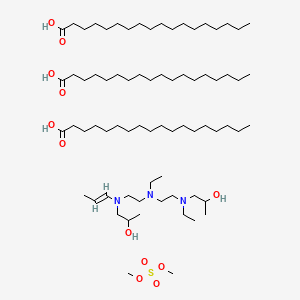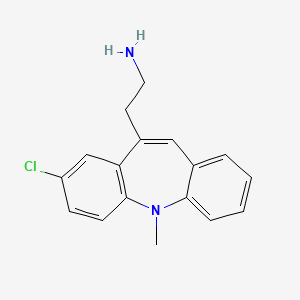
Sparteine camsilate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sparteine camsilate is a compound derived from sparteine, a quinolizidine alkaloid extracted from plants such as Cytisus scoparius and Lupinus mutabilis. Sparteine has been studied for its various pharmacological properties, including its role as a sodium channel blocker and its potential anticonvulsant effects .
Preparation Methods
The preparation of sparteine camsilate involves several synthetic routes. One method starts with the extraction of sparteine from natural sources like Lupinus species. The extracted sparteine undergoes a series of chemical reactions, including Dieckmann condensation and Mannich reactions, to form the desired compound . Industrial production methods often involve the use of sustainable processes to ensure the efficient and environmentally friendly synthesis of this compound .
Chemical Reactions Analysis
Sparteine camsilate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of sparteine can lead to the formation of sparteine N-oxide .
Scientific Research Applications
Sparteine camsilate has a wide range of scientific research applications. In chemistry, it is used as a chiral ligand for asymmetric catalysis, enabling highly enantioselective transformations . In biology and medicine, this compound has been studied for its potential anticonvulsant effects and its role as a sodium channel blocker . Additionally, it has applications in the pharmaceutical industry for the synthesis of various chiral compounds .
Mechanism of Action
The mechanism of action of sparteine camsilate involves its interaction with sodium channels, where it acts as a sodium channel blocker. This action helps in stabilizing the neuronal membrane and reducing excitability, which contributes to its anticonvulsant effects . This compound may also interact with muscarinic acetylcholine receptors, particularly the M2 and M4 subtypes, which further enhances its anticonvulsant properties .
Comparison with Similar Compounds
Sparteine camsilate can be compared with other similar compounds such as quinine, cinchonine, and proline analogues. These compounds also serve as chiral ligands in asymmetric synthesis but differ in their structural and functional properties . This compound is unique due to its specific interaction with sodium channels and its dual role as both a chiral ligand and an anticonvulsant agent .
Similar Compounds::- Quinine
- Cinchonine
- Proline analogues
Properties
CAS No. |
74664-10-1 |
|---|---|
Molecular Formula |
C25H42N2O4S |
Molecular Weight |
466.7 g/mol |
IUPAC Name |
(1S,2R,9S,10S)-7,15-diazatetracyclo[7.7.1.02,7.010,15]heptadecane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid |
InChI |
InChI=1S/C15H26N2.C10H16O4S/c1-3-7-16-11-13-9-12(14(16)5-1)10-17-8-4-2-6-15(13)17;1-9(2)7-3-4-10(9,8(11)5-7)6-15(12,13)14/h12-15H,1-11H2;7H,3-6H2,1-2H3,(H,12,13,14)/t12-,13-,14-,15+;/m0./s1 |
InChI Key |
BIHFTRXRGOBWJK-UMEYXWOPSA-N |
Isomeric SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2C[C@@H]3C[C@H]([C@H]2C1)CN4[C@H]3CCCC4 |
Canonical SMILES |
CC1(C2CCC1(C(=O)C2)CS(=O)(=O)O)C.C1CCN2CC3CC(C2C1)CN4C3CCCC4 |
Related CAS |
94406-05-0 54243-49-1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



